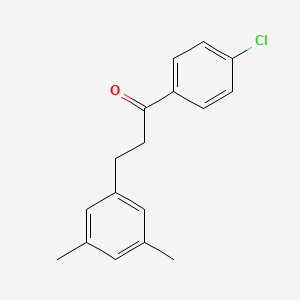

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCYONKMUSSWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644893 | |

| Record name | 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-56-8 | |

| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3,5-dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-(3,5-dimethylphenyl)propiophenone is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the para position .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(3,5-dimethylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized as an intermediate in synthesizing more complex organic compounds.

- Reagent in Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic applications.

Biology

In biological research, this compound is studied for its potential effects on cellular processes:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways.

- Protein Interactions : It has been investigated for its ability to interact with proteins, potentially altering their functions.

Medicine

The medicinal applications of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone are particularly noteworthy:

- Anticancer Properties : Preliminary studies suggest that it inhibits proliferation in cancer cells (e.g., MCF-7 breast cancer cells) and induces apoptosis through caspase activation.

- Antimicrobial Activity : The compound shows promise against various bacterial strains, indicating its potential as a new antimicrobial agent.

Industry

In industrial applications, this compound is used for:

- Production of Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals and materials.

- Pharmaceutical Development : It is being explored as a lead compound for developing new drugs targeting specific diseases.

The biological activities associated with 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone include:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation in MCF-7 and PC-3 cells | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis (caspase activation). This suggests that the compound could serve as a lead for developing new anticancer agents targeting breast cancer.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial activity of this compound revealed significant effectiveness against various bacterial strains. The mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. This property positions the compound as a candidate for developing new antimicrobial agents to combat resistant strains.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Key Structural and Functional Differentiators

Substituent Electronic Nature: 3,5-dimethylphenyl: Electron-donating, increases lipophilicity and steric bulk.

Positional Isomerism :

- 3,5-substitution (meta) optimizes activity in PET inhibitors and catalysts, whereas 2,5-substitution reduces steric efficiency .

Synergy with Other Groups: The 4'-chloro group in 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone may counterbalance the electron-donating effects of methyl groups, fine-tuning reactivity for specific applications.

Biological Activity

4'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are notable for their diverse biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone is , with a molecular weight of approximately 284.79 g/mol. The structural characteristics include:

- A propiophenone moiety , which is essential for its biological activity.

- A chlorine atom at the para position relative to the carbonyl group, which may influence its reactivity and interaction with biological targets.

- Dimethyl substitutions on the phenyl ring, enhancing lipophilicity and possibly affecting enzyme interactions.

The biological activity of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies demonstrated that 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

- Anticancer Activity : A study conducted on various cancer cell lines showed that this compound exhibited cytotoxic effects, with IC50 values indicating significant potency against breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways leading to apoptosis.

- Comparative Analysis : When compared to structurally similar compounds, such as 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone, the chloro derivative exhibited enhanced biological activity, likely due to the electron-withdrawing nature of chlorine which can stabilize reactive intermediates during enzyme interactions.

Data Table: Biological Activity Comparison

| Compound Name | Molecular Weight (g/mol) | IC50 (µM) - Cancer Cell Lines | Anti-inflammatory Activity |

|---|---|---|---|

| 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone | 284.79 | 10 (breast), 15 (lung) | Significant reduction in cytokines |

| 4'-Bromo-3-(3,5-dimethylphenyl)propiophenone | 298.76 | 12 (breast), 18 (lung) | Moderate reduction in cytokines |

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone in laboratory settings?

- Methodological Answer : Adopt strict safety measures, including:

- Use of personal protective equipment (PPE) such as gloves, goggles, and lab coats to prevent skin/eye contact .

- Proper ventilation to avoid inhalation of vapors or dust .

- Segregation of waste into designated containers for professional disposal to minimize environmental contamination .

- Reference safety data from structurally analogous chlorinated aromatics (e.g., 4-Chloro-3,5-dimethylphenol) for hazard mitigation strategies .

Q. What synthetic strategies are recommended for preparing 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone with high purity?

- Methodological Answer :

- Route Design : Adapt Friedel-Crafts acylation or Suzuki coupling to introduce the 3,5-dimethylphenyl group to a chlorinated propiophenone backbone. Optimize reaction conditions (e.g., temperature, catalyst loading) based on similar chlorinated aromatic ketones .

- Purification : Use column chromatography or recrystallization, referencing purity standards (>95%) from analogous compounds .

- Validation : Confirm purity via HPLC or GC-MS, ensuring minimal byproducts from competing substitution or oxidation reactions .

Advanced Research Questions

Q. How does the 3,5-dimethylphenyl substituent influence the steric and electronic properties of 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone in asymmetric catalysis?

- Methodological Answer :

- Steric Effects : The bulky 3,5-dimethylphenyl group can restrict rotational freedom, enhancing enantioselectivity in catalytic systems. Design experiments comparing reaction outcomes (e.g., enantiomeric excess) with and without the substituent .

- Electronic Effects : Use DFT calculations to map electron density distribution, correlating with reactivity in nucleophilic/electrophilic reactions. Compare with analogs lacking methyl groups .

- Experimental Validation : Test catalytic performance in asymmetric Michael additions or cross-couplings, monitoring yield and selectivity under varying conditions .

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

- Methodological Answer :

- Variable Screening : Systematically test reaction parameters (solvent polarity, temperature, catalyst type) to identify critical factors affecting reproducibility .

- Literature Analysis : Apply systematic review strategies (e.g., ATSDR’s criteria for study relevance) to evaluate data quality, excluding studies with inadequate experimental documentation .

- Computational Modeling : Use molecular dynamics simulations to predict solvent effects or intermediate stability, reconciling theoretical and empirical results .

Q. What experimental designs are effective for studying the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative Stability : Expose the compound to controlled oxygen environments (e.g., air-saturated vs. inert) and monitor degradation via UV-Vis or NMR spectroscopy. Compare with structurally similar chlorophenols .

- Photolytic Studies : Use UV irradiation chambers to simulate light exposure, analyzing breakdown products with LC-MS. Reference protocols from chlorinated aromatic ketones (e.g., 4'-Chloro-3'-hydroxypropiophenone) for methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.